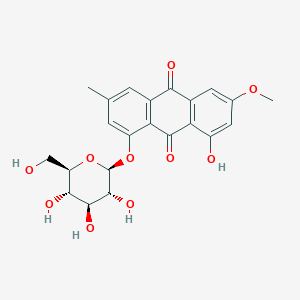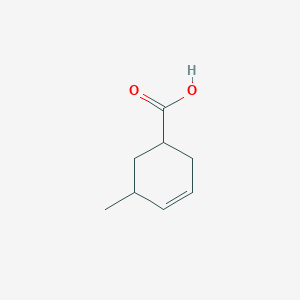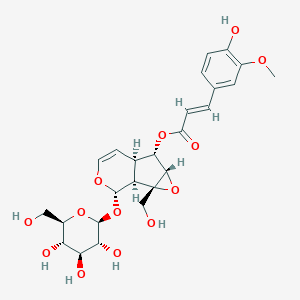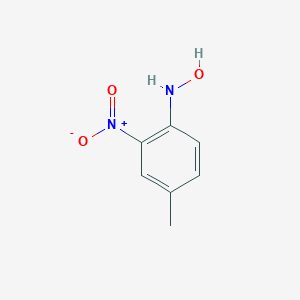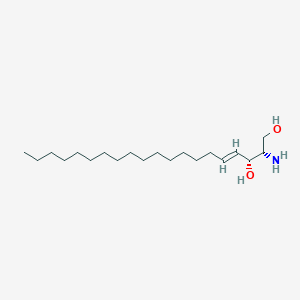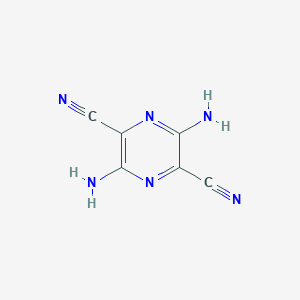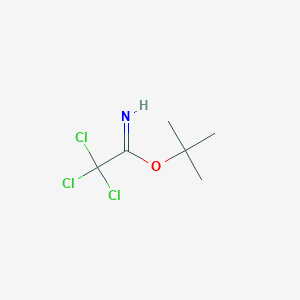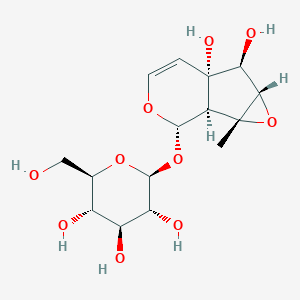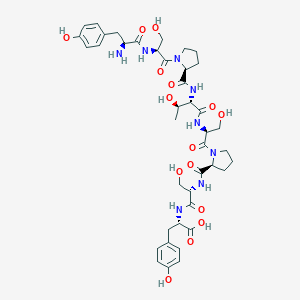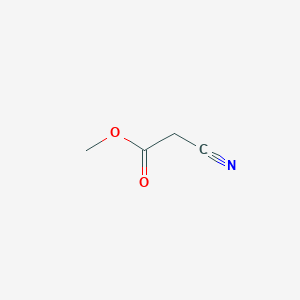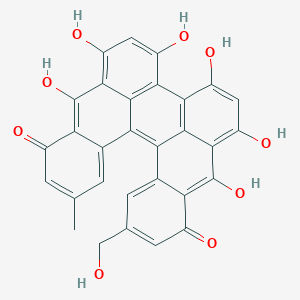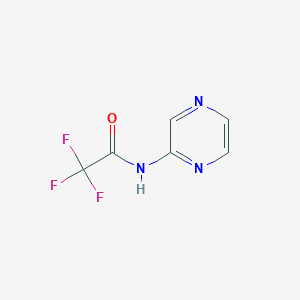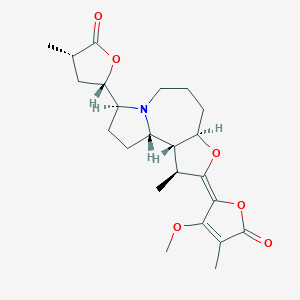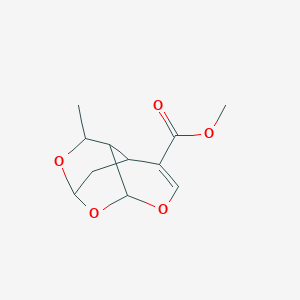
Sarracenin
Descripción general
Descripción
Sarracenin is a naturally occurring compound that has been identified as a major volatile component in the spoon-shaped structures of leaves of the pitcher plants of the genus Heliamphora, specifically Heliamphora heterodoxa and H. tatei. These plants are found in the Guayana Highlands of Venezuela, and sarracenin plays a crucial role in attracting insects, which the plants then capture and digest . Additionally, sarracenin has been isolated from the root bark of Strychnos spinosa, and this isolation was significant as it was the first time sarracenin was reported from this species. The compound demonstrated notable antimicrobial activities against a range of bacteria and fungi, indicating its potential for therapeutic applications .
Synthesis Analysis
The synthesis of related compounds has been a subject of interest in the scientific community. For instance, a sweeping structural revision of the sarcodonin natural product family was proposed after extensive studies aimed at their chemical synthesis. This revision included the replacement of certain moieties and the transposition of structural components, which was prompted by the serendipitous synthesis of a related compound whose spectral properties resembled those of the sarcodonins . Although this does not directly pertain to sarracenin, it highlights the complexity and challenges associated with the synthesis of such natural products.
Molecular Structure Analysis
The molecular structure of sarracenin was elucidated using various spectroscopic methods, including 1D and 2D-NMR experiments. Techniques such as DEPTq135, H, H-COSY, HMBC, HSQC, and NOESY were employed to determine the structure of sarracenin when it was isolated from Strychnos spinosa . These methods are crucial for understanding the molecular framework and functional groups present in the compound, which in turn influence its biological activity and potential as a therapeutic agent.
Chemical Reactions Analysis
While the specific chemical reactions involving sarracenin are not detailed in the provided papers, the general practice of structure-activity relationships (SAR) in toxicology involves understanding how chemical structure relates to biological activity. This includes analyzing the propensity of chemicals to cause endocrine disruption or skin sensitization, and how these effects can be predicted based on molecular structure . Such analyses are essential for assessing the safety and potential side effects of compounds like sarracenin.
Physical and Chemical Properties Analysis
The physical and chemical properties of sarracenin can be inferred from its role in pitcher plants and its antimicrobial activity. As a volatile compound, sarracenin's physical state at ambient conditions is likely to be a liquid or gas, which facilitates its role as an insect attractant through evaporation and diffusion in the air . Its chemical properties, such as its ability to interact with microbial cell structures, contribute to its antimicrobial efficacy, as demonstrated by its activity against various pathogens .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Summary of Application : Sarracenin has been found to display significant antimicrobial activity against several pathogens .
- Results or Outcomes : Sarracenin has shown antimicrobial activity against pathogens including Staphylococcus aureus, Streptococcus pyogenes, Shigella dysenteriae, Klebsiella pneumonia, Candida albicans, Candida tropicalis, Candida thrusei, and Candida stellatoidea .
Insect Attraction
- Summary of Application : Sarracenin is the primary volatile present in the insect-attracting spoons of Heliamphora species .
- Results or Outcomes : When Heliamphora plants were grown in a laboratory setting, sarracenin was rarely present in these spoons. Plants that did produce sarracenin generally attracted more insects than those without, suggesting a role in prey attraction or capture .
Cytotoxicity against Tumor Cell Lines
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-5-9-6-3-8(15-5)16-11(9)14-4-7(6)10(12)13-2/h4-6,8-9,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBCGMGBGAHJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CC(O1)OC2OC=C3C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330214 | |
| Record name | SARRACENIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sarracenin | |
CAS RN |
59653-37-1 | |
| Record name | SARRACENIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SARRACENIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




